Ketostearic acid

Beschreibung

Molecular Architecture

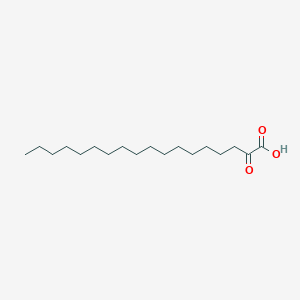

2-Oxooctadecanoic acid exhibits a linear molecular architecture characterized by an eighteen-carbon chain backbone with two distinct functional groups positioned at strategic locations. The fundamental structural framework consists of a long aliphatic hydrocarbon chain terminated by a carboxylic acid group, with a ketone functional group positioned at the second carbon atom from the carboxyl terminus. This molecular arrangement creates a bifunctional compound that combines the hydrophobic properties of long-chain fatty acids with the reactive characteristics of both ketone and carboxylic acid functionalities.

The molecular formula of 2-oxooctadecanoic acid is expressed as C18H34O3, indicating the presence of eighteen carbon atoms, thirty-four hydrogen atoms, and three oxygen atoms. The molecular weight has been calculated as 298.5 grams per mole according to computational analysis performed by PubChem, while alternative sources report slightly different values of 298.467 grams per mole. These minor variations in reported molecular weight values likely reflect differences in computational methodologies and rounding conventions employed by different chemical databases.

The three-dimensional molecular geometry demonstrates significant conformational flexibility due to the extended hydrocarbon chain, which can adopt multiple rotational conformations around the carbon-carbon single bonds. This conformational flexibility has practical implications for crystallization behavior, solubility characteristics, and potential intermolecular interactions. The ketone functional group at the second position creates a planar arrangement around the carbonyl carbon, with the carbon-oxygen double bond exhibiting typical ketone characteristics including electrophilic reactivity and potential for enolate formation under appropriate conditions.

Systematic Nomenclature

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing both ketone and carboxylic acid functional groups. The primary systematic name "2-oxooctadecanoic acid" precisely describes the molecular structure by indicating the presence of an oxo group (ketone) at the second carbon position of an octadecanoic acid backbone. This nomenclature system provides unambiguous identification by specifying both the chain length (octadecanoic indicating eighteen carbons) and the functional group positions.

The numerical prefix "2-oxo" specifically designates the location of the ketone functional group, counting from the carboxyl carbon as position one. This numbering convention ensures consistent and standardized identification across different chemical databases and research publications. The term "octadecanoic" derives from the Greek numerical prefix "octadeca" meaning eighteen, combined with the suffix "anoic" indicating a saturated carboxylic acid structure.

Alternative systematic names include "octadecanoic acid, 2-oxo-" which represents an indexed nomenclature format commonly employed in chemical abstracts and patent literature. This inverted naming convention places the parent compound name first, followed by the substituent description, facilitating alphabetical organization in large chemical databases. The Chemical Abstracts Service Index Name follows this format consistently across related compound entries.

The Simplified Molecular Input Line Entry System representation for 2-oxooctadecanoic acid is expressed as "CCCCCCCCCCCCCCCCC(=O)C(=O)O". This linear notation system provides a computer-readable format that unambiguously describes the molecular connectivity and functional group arrangements. The International Chemical Identifier string "InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h2-16H2,1H3,(H,20,21)" offers an even more detailed structural description including atomic connectivity and hydrogen assignments.

Synonyms and Chemical Abstracts Service Registry Numbers

2-Oxooctadecanoic acid is recognized under several synonymous names that reflect both systematic nomenclature variations and common usage in different scientific disciplines. The most frequently encountered synonym "2-ketostearic acid" derives from the relationship between this compound and stearic acid, where the "keto" prefix indicates the presence of the ketone functional group. This nomenclature emphasizes the structural relationship to the well-known eighteen-carbon saturated fatty acid stearic acid, with the addition of the ketone functionality.

Additional synonymous designations include "2-oxostearic acid" and "ketostearic acid," both of which appear in various chemical literature sources and commercial product catalogs. These alternative names facilitate cross-referencing between different research publications and commercial suppliers, ensuring comprehensive literature searches and product identification. The term "alpha-ketostearic acid" occasionally appears in biochemical literature, where the Greek letter alpha (α) designates the second carbon position relative to the carboxyl group.

The compound has been assigned multiple Chemical Abstracts Service registry numbers, reflecting different preparation methods, purity levels, or crystal forms. The primary registry number 4468-17-1 appears most frequently in commercial product listings and chemical supplier catalogs. An alternative registry number 80559-38-2 is also documented in PubChem and other chemical databases. These multiple registry numbers necessitate careful verification when ordering chemical standards or comparing research data across different sources.

Commercial suppliers typically employ product-specific nomenclature that may include proprietary catalog numbers alongside standard chemical names. These commercial designations often include purity specifications, physical form descriptions, and storage condition requirements that supplement the basic chemical identification. Understanding these various naming conventions proves essential for researchers conducting literature reviews or procuring analytical standards for experimental work.

Stereochemical Considerations

The stereochemical analysis of 2-oxooctadecanoic acid reveals important structural features that influence its chemical behavior and potential reactivity patterns. The molecule lacks stereocenters in its basic structural form, as the ketone carbon at position two does not bear four different substituents, and the remaining carbons in the aliphatic chain are either primary or secondary carbons without chiral characteristics. This absence of stereoisomerism simplifies the chemical identification and analytical characterization compared to compounds containing multiple chiral centers.

However, the presence of the ketone functional group introduces significant conformational considerations related to keto-enol tautomerism. Under appropriate conditions, the compound can undergo tautomeric equilibration to form enol isomers, where the ketone carbonyl converts to an alcohol functional group with concomitant formation of a carbon-carbon double bond. This tautomeric behavior represents a dynamic equilibrium rather than static stereoisomerism, but nonetheless influences the compound's reactivity profile and spectroscopic characteristics.

The alpha-hydrogen atoms adjacent to the ketone functional group exhibit enhanced acidity compared to typical alkyl hydrogen atoms due to the electron-withdrawing effect of the carbonyl group. This increased acidity, with approximate pKa values in the range of 19-20 compared to 40-50 for normal alkyl hydrogens, facilitates enolate formation under basic conditions. The resulting enolate anion can be stabilized through resonance delocalization between the carbanion and the carbonyl group, creating opportunities for various synthetic transformations.

Potential stereochemical complexity could arise through chemical modifications or reactions that introduce new stereocenters into the molecular framework. For example, asymmetric alkylation reactions targeting the alpha-position could generate compounds with defined stereochemical configurations. Recent research has demonstrated the development of biocatalytic platforms for enantioselective alkylation of alpha-keto acids, suggesting potential applications for stereoselective synthesis involving 2-oxooctadecanoic acid derivatives.

The extended hydrocarbon chain exhibits conformational flexibility through rotation around carbon-carbon single bonds, leading to numerous possible three-dimensional arrangements. While these conformational isomers interconvert rapidly at room temperature and do not represent isolable stereoisomers, they influence the compound's physical properties including melting point, solubility characteristics, and intermolecular interactions. Understanding these conformational preferences proves important for predicting crystallization behavior and optimizing purification procedures.

| Stereochemical Feature | Characteristic | Implication |

|---|---|---|

| Chiral Centers | None present | No optical activity |

| Tautomerism | Keto-enol equilibrium | Dynamic structural variation |

| Alpha-hydrogen acidity | Enhanced (pKa ~19-20) | Enolate formation potential |

| Conformational flexibility | High | Multiple three-dimensional arrangements |

| Asymmetric synthesis potential | Through alpha-alkylation | Possible stereoisomer generation |

Eigenschaften

CAS-Nummer |

80559-38-2 |

|---|---|

Molekularformel |

C18H34O3 |

Molekulargewicht |

298.5 g/mol |

IUPAC-Name |

2-oxooctadecanoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h2-16H2,1H3,(H,20,21) |

InChI-Schlüssel |

JUCAMRNDACLKGY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC(=O)C(=O)O |

Synonyme |

10-ketostearic acid ketostearic acid |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: Positional Variations of the Oxo Group

2-Oxooctadecanoic acid belongs to a family of oxo-octadecanoic acids that differ in the position of the ketone group. Key isomers include:

Key Observations :

- Synthetic Accessibility: 2-Oxooctadecanoic acid is synthesized via enzymatic or chemical oxidation of stearic acid, while other isomers (e.g., 9- or 12-oxo derivatives) may form via peroxidation or enzymatic pathways (e.g., lipoxygenase activity) .

- 9-Oxooctadecanoic acid (9-KODE): A known product of linoleic acid peroxidation; implicated in oxidative stress and inflammation . 12- and 13-Oxooctadecanoic acids: Precursors to epoxy/hydroxy derivatives (e.g., 12,13-EpODE) involved in plant signaling and mammalian immune responses .

Functional Analogues: Hydroxy and Epoxy Derivatives

2-Oxooctadecanoic acid is distinct from hydroxylated or epoxidized fatty acids, which exhibit divergent reactivity and biological roles:

Reactivity Contrasts :

- 2-Oxooctadecanoic acid’s α-keto group makes it prone to nucleophilic attacks, whereas hydroxy acids participate in esterification or glycosylation .

- Epoxy acids (e.g., 12,13-EpODE) undergo ring-opening reactions to form diols, a pathway absent in oxo-acids .

Vorbereitungsmethoden

Reagent Systems and Reaction Conditions

Jones reagent (CrO₃/H₂SO₄) is a classical oxidant for secondary alcohols. When applied to 2-hydroxystearic acid, the reaction proceeds via the formation of a chromate ester intermediate, followed by elimination to yield the ketone. Typical conditions involve:

-

Temperature : 0–25°C (controlled to prevent over-oxidation)

-

Solvent : Acetone or aqueous sulfuric acid

-

Reaction Time : 2–4 hours

Pyridinium chlorochromate (PCC) offers a milder alternative, particularly suitable for acid-sensitive substrates. PCC operates in dichloromethane at room temperature, achieving oxidation within 6–8 hours without degrading the carboxylic acid moiety.

Comparative Performance of Oxidizing Agents

| Reagent | Temperature (°C) | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|---|

| Jones reagent | 0–25 | 75–80 | >90 | Chromium salts, CO₂ |

| PCC | 25 | 65–70 | >95 | Pyridine, HCl |

Halogenation-Oxidation Sequential Strategy

The Hell–Volhard–Zelinskii reaction provides a two-step pathway to introduce the oxo group at C-2. This method involves:

-

α-Bromination : Stearic acid reacts with bromine (Br₂) in the presence of phosphorus tribromide (PBr₃) to form 2-bromostearic acid.

-

Dehydrohalogenation : Treatment with a strong base (e.g., NaOH) eliminates HBr, yielding 2-oxooctadecanoic acid.

Optimization Parameters

-

Bromination Conditions :

-

Dehydrohalogenation Conditions :

-

Base : 2M NaOH (aqueous)

-

Temperature : 80°C

-

Time : 2 hours

-

Yield : 60–65% overall, with purity >85% before purification.

Industrial-Scale Production and Purification

Industrial synthesis prioritizes catalytic efficiency and scalability. Catalytic oxidation using platinum-group metals (e.g., palladium on carbon) under oxygen atmosphere has been explored for large-scale ketone synthesis. Key considerations include:

-

Catalyst Loading : 2–5 wt% Pd/C

-

Pressure : 2–5 bar O₂

-

Temperature : 50–70°C

-

Solvent : Ethyl acetate or tert-butanol

Post-synthesis, purification is critical to achieve the >98% purity reported in commercial products. Techniques include:

-

Recrystallization : From ethanol/water mixtures (4:1 v/v) at −20°C.

-

Column Chromatography : Silica gel eluted with hexane:ethyl acetate (4:1), yielding >97% pure product.

Analytical Validation of Synthesis

Post-synthetic characterization ensures structural fidelity and purity:

-

¹H NMR : A singlet at δ 2.43 ppm confirms the ketone proton absence, while the carboxylic acid proton appears as a broad peak at δ 12.1 ppm.

-

FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of ketone) and 2500–3000 cm⁻¹ (O-H stretch of carboxylic acid).

-

GC-MS : Molecular ion peak at m/z 298.5 (C₁₈H₃₄O₃⁺) with fragmentation patterns consistent with α-keto acid derivatives.

Challenges and Mitigation Strategies

-

Over-Oxidation : Prolonged exposure to strong oxidants may degrade the carboxylic acid group. Mitigated by using PCC or controlled reaction times.

-

Byproduct Formation : Chromium residues from Jones reagent require extensive washing. Industrial processes favor Pd/C catalysis for cleaner profiles.

-

Low Solubility : The long alkyl chain impedes homogenization. Polar aprotic solvents (e.g., DMF) enhance reactivity at elevated temperatures.

Emerging Methodologies

Recent advances in enzymatic oxidation using ketone synthases offer eco-friendly alternatives. These biocatalysts selectively oxidize C-2 of stearic acid under mild conditions (pH 7–8, 30°C), though yields remain suboptimal (40–50%) .

Q & A

Basic Research Questions

Q. How can researchers reliably characterize 2-Oxooctadecanoic acid’s structural and chemical properties?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for carbon-oxygen bond confirmation (e.g., distinguishing keto groups from esters) and high-performance liquid chromatography (HPLC) for purity validation (>97% as per standardized protocols) . Mass spectrometry (MS) further confirms molecular weight (C₁₈H₃₄O₃, theoretical m/z 298.25) . Reference synthetic standards (e.g., LAR-14-1800-4) ensure analytical consistency .

Q. What are the natural sources or biosynthetic pathways of 2-Oxooctadecanoic acid?

- Methodological Answer : Phytochemical profiling via LC-MS in plant matrices (e.g., Castanea sativa fruits) identifies 2-Oxooctadecanoic acid as a lipid peroxidation byproduct. Isotopic labeling (e.g., ¹³C-glucose) can trace its formation via β-oxidation or enzymatic oxidation of stearic acid .

Q. What is a standard protocol for synthesizing 2-Oxooctadecanoic acid?

- Methodological Answer : Synthesize via decarboxylative ketonization of α-keto precursors (e.g., stearic acid derivatives) under controlled pH and temperature. Optimize yields using catalysts like Pd/C or FeCl₃, with purification via recrystallization or column chromatography .

Q. How should researchers assess purity and stability during storage?

- Methodological Answer : Employ accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., shorter-chain oxoacids) indicate oxidative instability, necessitating inert storage (argon atmosphere, -20°C) .

Advanced Research Questions

Q. What mechanistic insights explain 2-Oxooctadecanoic acid’s role in decarboxylative reactions?

- Methodological Answer : Study radical intermediates using electron paramagnetic resonance (EPR) spectroscopy. Compare reactivity in acylated product synthesis (e.g., ketones vs. thioesters) to determine substituent effects on decarboxylation rates . Computational modeling (DFT) identifies transition states for reaction optimization .

Q. How can researchers resolve contradictions in reported biological activities (e.g., pro-inflammatory vs. antioxidant effects)?

- Methodological Answer : Conduct dose-response assays in cell models (e.g., macrophages) with standardized endpoints (NF-κB activation for inflammation; ROS scavenging for antioxidant activity). Control for isomer purity (e.g., positional isomers like 9- or 12-OxoODE) to isolate structure-activity relationships .

Q. What analytical challenges arise in detecting trace 2-Oxooctadecanoic acid in complex biological matrices?

- Methodological Answer : Use derivatization (e.g., pentafluorobenzyl esters) to enhance GC-MS sensitivity. Validate recovery rates (>90%) via spike-and-recovery experiments in plasma or tissue homogenates, accounting for matrix effects .

Q. How can reaction conditions be optimized for synthesizing 2-Oxooctadecanoic acid derivatives (e.g., α,β-unsaturated carbonyls)?

- Methodological Answer : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Ru or Ir complexes) under varying temperatures. Monitor reaction progress via in-situ FTIR to detect carbonyl intermediates. Isolate products using preparative HPLC and confirm stereochemistry via X-ray crystallography .

Data Reporting and Reproducibility

- Key Consideration : Follow Beilstein Journal guidelines for experimental rigor:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.